molecular formula C26H38N4O6S B14000705 Benzenamine, 4,4'-sulfonylbis[N-heptyl-2-nitro- CAS No. 14894-45-2

Benzenamine, 4,4'-sulfonylbis[N-heptyl-2-nitro-

Cat. No.: B14000705
CAS No.: 14894-45-2
M. Wt: 534.7 g/mol
InChI Key: NVSMZIYFJYNZAM-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-sulfonylbis[N-heptyl-2-nitro-: is a chemical compound with the molecular formula C26H38N4O6S It is known for its unique structure, which includes a sulfonyl group and nitro groups attached to a benzenamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4,4’-sulfonylbis[N-heptyl-2-nitro- involves multiple steps, typically starting with the nitration of benzenamine derivatives The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid and nitric acid to introduce nitro groups

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenamine, 4,4’-sulfonylbis[N-heptyl-2-nitro- can undergo oxidation reactions, where the nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups in the compound can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the nitro or sulfonyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nitroso derivatives or other oxidized forms.

    Reduction: Amines or other reduced forms.

    Substitution: Compounds with new functional groups replacing the nitro or sulfonyl groups.

Scientific Research Applications

Chemistry: Benzenamine, 4,4’-sulfonylbis[N-heptyl-2-nitro- is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical products.

Biology: In biological research, this compound can be used to study the effects of nitro and sulfonyl groups on biological systems. It may also serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: The compound’s potential medicinal applications include its use as a building block for the synthesis of pharmaceutical agents. Its unique chemical properties may contribute to the development of new drugs with specific biological activities.

Industry: In industrial applications, Benzenamine, 4,4’-sulfonylbis[N-heptyl-2-nitro- can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-sulfonylbis[N-heptyl-2-nitro- involves its interaction with molecular targets through its nitro and sulfonyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved may include redox reactions, nucleophilic substitutions, and other chemical transformations that affect the compound’s biological activity.

Comparison with Similar Compounds

  • Benzenamine, 4,4’-sulfonylbis[2-nitro-
  • Benzenamine, 4,4’-sulfonylbis[N-methyl-2-nitro-
  • Benzenamine, 4,4’-sulfonylbis[N,N-diethyl-2-nitro-
  • Morpholine, 4,4’-sulfonylbis(2-nitro-p-phenylene)di-
  • Benzenethiol, 4,4’-sulfonylbis[2-nitro-

Uniqueness: Benzenamine, 4,4’-sulfonylbis[N-heptyl-2-nitro- stands out due to its heptyl chain, which imparts unique hydrophobic properties and influences its reactivity and interactions with other molecules. This distinguishes it from other similar compounds that may have different alkyl or aryl substituents.

Properties

CAS No.

14894-45-2

Molecular Formula

C26H38N4O6S

Molecular Weight

534.7 g/mol

IUPAC Name

N-heptyl-4-[4-(heptylamino)-3-nitrophenyl]sulfonyl-2-nitroaniline

InChI

InChI=1S/C26H38N4O6S/c1-3-5-7-9-11-17-27-23-15-13-21(19-25(23)29(31)32)37(35,36)22-14-16-24(26(20-22)30(33)34)28-18-12-10-8-6-4-2/h13-16,19-20,27-28H,3-12,17-18H2,1-2H3

InChI Key

NVSMZIYFJYNZAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)NCCCCCCC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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